5,5-Difluoropentan-2-amine
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Overview
Description
5,5-Difluoropentan-2-amine: is an organic compound with the molecular formula C5H11F2N . It is a fluorinated amine, which means it contains both fluorine atoms and an amine group. The presence of fluorine atoms often imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Difluoropentan-2-amine can be achieved through several methods. One common approach involves the fluorination of a suitable precursor, such as pentan-2-amine, using fluorinating agents like N-fluoropyridinium salts . The reaction typically requires controlled conditions, including specific temperatures and solvents, to ensure the selective introduction of fluorine atoms at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes. These processes often utilize advanced fluorinating reagents and catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure safety and efficiency, given the reactive nature of fluorine-containing compounds.
Chemical Reactions Analysis
Types of Reactions: 5,5-Difluoropentan-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or other derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like or can be used under acidic or basic conditions.
Reduction: Reagents such as or are commonly employed.
Substitution: Reagents like in acetone can facilitate halogen exchange reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or carboxylic acids , while reduction can produce secondary or tertiary amines .
Scientific Research Applications
5,5-Difluoropentan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in understanding the effects of fluorine substitution on biological activity.
Medicine: Fluorinated amines are often explored for their potential as pharmaceutical agents due to their enhanced metabolic stability and bioavailability.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, where fluorine’s properties can enhance performance.
Mechanism of Action
The mechanism by which 5,5-Difluoropentan-2-amine exerts its effects involves interactions with molecular targets and pathways. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. This can lead to alterations in metabolic pathways or inhibition of certain biological processes, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
5,5,5-Trifluoropentan-2-amine: Contains an additional fluorine atom, which can further enhance its chemical stability and reactivity.
2-Amino-5,5,5-trifluoropentanoic acid: A fluorinated analogue of naturally occurring amino acids, used in drug development and peptide research.
1-Fluoro-2,4-dinitrophenyl-5-l-alanine amide: Contains a reactive fluorine atom and is used in the synthesis of diastereomers for amino acid analysis.
Uniqueness: 5,5-Difluoropentan-2-amine is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications where selective fluorination is desired, such as in the development of pharmaceuticals and advanced materials.
Properties
Molecular Formula |
C5H11F2N |
---|---|
Molecular Weight |
123.14 g/mol |
IUPAC Name |
5,5-difluoropentan-2-amine |
InChI |
InChI=1S/C5H11F2N/c1-4(8)2-3-5(6)7/h4-5H,2-3,8H2,1H3 |
InChI Key |
YVNHIYAIJLYZRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(F)F)N |
Origin of Product |
United States |
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